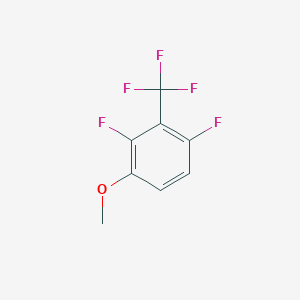

2,4-Difluoro-3-trifluoromethylanisole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

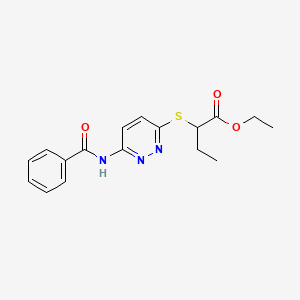

“2,4-Difluoro-3-trifluoromethylanisole” is a chemical compound with the CAS Number: 1799420-90-8 . Its IUPAC name is 1,3-difluoro-4-methoxy-2-(trifluoromethyl)benzene . The molecular weight of this compound is 212.12 .

Molecular Structure Analysis

The molecular structure of “2,4-Difluoro-3-trifluoromethylanisole” can be represented by the linear formula C8H5F5O . The InChI code for this compound is 1S/C8H5F5O/c1-14-5-3-2-4(9)6(7(5)10)8(11,12)13/h2-3H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Difluoro-3-trifluoromethylanisole” include its molecular weight (212.12 ) and its linear formula (C8H5F5O ). Unfortunately, specific details such as its melting point, boiling point, and density were not found in the available resources.科学的研究の応用

Antifungal Activities

New antifungal 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety were synthesized, showing potent antifungal activities against yeasts and filamentous fungi. The study highlights the potential of fluorinated compounds in developing effective antifungal agents (Eto, Kaneko, & Sakamoto, 2000).

Electrophilic Fluorination

Research on the direct conversion of indoles to 3,3-difluoro-2-oxindoles via electrophilic fluorination using N-fluorobenzenesulfonimide was conducted. This process provides a moderate yield and emphasizes the role of electrophilic fluorination in organic synthesis (Lim et al., 2012).

Synthesis Methodologies

- A novel method for the regioselective anodic difluorination of oxazolyl sulfides, producing 2-alkylthio-4,5-difluoro-4-methyl-2-oxazolines, was developed. This technique showcases the versatility of electrochemical fluorination in organic synthesis (Riyadh, Ishii, & Fuchigami, 2002).

- The synthesis of 2,3-difluoro-4-iodoanisole through a series of reactions including diazotization and Schiemann and Sandmeyer reactions, illustrates the intricate steps involved in producing fluorinated aromatic compounds (Huang Suo-yi, 2006).

Selective Difluoromethylation and Monofluoromethylation

Selective introduction of fluorine atoms and fluorinated moieties into organic molecules is crucial for developing pharmaceuticals and agrochemicals. The study provides an overview of difluoromethylation and monofluoromethylation methods, highlighting their importance in synthesizing CF2H- and CH2F-containing compounds (Hu, Zhang, & Wang, 2009).

将来の方向性

The future directions of “2,4-Difluoro-3-trifluoromethylanisole” could involve its use in various chemical reactions, given the unique properties of fluoro-substituted compounds . These compounds have seen enormous growth in their incorporation into organic motifs, which could lead to further improvements in the field of trifluoromethylation reactions .

特性

IUPAC Name |

1,3-difluoro-4-methoxy-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-14-5-3-2-4(9)6(7(5)10)8(11,12)13/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXZIOYTPHIXSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B2631515.png)

![N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2631516.png)

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2631518.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2631522.png)

![1-[(3As,6aR)-3a-methyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2631524.png)

![N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2631532.png)

![2-(4-fluorophenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2631533.png)